molecular formula C12H19NO B1416090 N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine CAS No. 915921-02-7

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine

Cat. No.: B1416090
CAS No.: 915921-02-7
M. Wt: 193.28 g/mol
InChI Key: RTTLXBNDMMUNGQ-UHFFFAOYSA-N
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Description

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine (CAS: 915921-02-7) is a tertiary amine featuring a phenoxyethylamine backbone substituted with methyl groups at the 2-, 3-, and 6-positions of the aromatic ring and an N-methyl group on the ethanamine chain.

Properties

IUPAC Name

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-5-6-10(2)12(11(9)3)14-8-7-13-4/h5-6,13H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTLXBNDMMUNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651127
Record name N-Methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-02-7
Record name N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉NO
  • CAS Number : 915921-02-7
  • IUPAC Name : this compound

This compound features a unique structure characterized by a phenoxy group with three methyl substitutions and an ethanamine chain, which may influence its reactivity and biological interactions.

This compound is believed to interact with various biological targets through the following mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Interaction : It can influence enzymatic pathways by binding to enzymes, potentially altering their function.
  • Cell Signaling Modulation : The compound might affect signal transduction pathways, thereby influencing cellular responses.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several areas:

  • Antioxidant Activity
    • The compound has shown promising antioxidant properties in preliminary studies. It may reduce oxidative stress by scavenging free radicals.
  • Neuroprotective Effects
    • Some studies suggest that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anticancer Properties
    • Initial investigations indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits free radical scavenging activity
NeuroprotectivePotential protective effects on neuronal cells
AnticancerInduces apoptosis in cultured cancer cells

Case Study: Antioxidant Activity

A study evaluating the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing significant scavenging activity compared to standard antioxidants.

Comparison with Similar Compounds

Sigma (σ) Receptor Ligands

Key Compounds :

  • N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) and N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (30) (): Structural Differences: These compounds feature a trifluoromethoxy group at the 3-position of the phenyl ring and a piperidinyl substituent on the ethanamine chain, unlike the trimethylphenoxy group in the target compound. Pharmacological Data:
  • Ki values for σ1 receptors: 2.3 nM (29) and 1.8 nM (30).
  • Ki values for σ2 receptors: 12 nM (29) and 8.9 nM (30).
    • Functional Effects : Both compounds showed dose-dependent inhibition of carbamazepine-induced convulsions in mice, suggesting σ-receptor-mediated neuroprotection .
Parameter Target Compound Compound 29 Compound 30
Aromatic Substituents 2,3,6-trimethyl 3-CF3O 3-CF3O
Amine Substituents N-methyl N-methyl-piperidinyl N-ethyl-piperidinyl
σ1 Ki (nM) N/A 2.3 1.8
σ2 Ki (nM) N/A 12 8.9

Comparison : The target compound lacks the trifluoromethoxy and piperidinyl groups, which are critical for high σ-receptor affinity in Compounds 29 and 30. This suggests that substitution patterns on both the aromatic ring and amine chain significantly influence receptor binding .

Histamine Receptor Modulators

Key Compound : Betahistine (N-methyl-2-(2-pyridyl)ethanamine) ():

  • Structural Differences: Betahistine replaces the trimethylphenoxy group with a pyridyl moiety.
  • Pharmacological Profile :
    • H1R agonist : Promotes vasodilation and immune regulation.
    • H3R antagonist : Inhibits vestibular neurotransmission, used in treating Ménière’s disease.
Parameter Target Compound Betahistine
Aromatic Group 2,3,6-trimethylphenoxy Pyridyl
Receptor Targets Unknown H1R agonist/H3R antagonist
Clinical Use None reported Ménière’s disease

Comparison: The pyridyl group in Betahistine is essential for histamine receptor interactions, while the trimethylphenoxy group in the target compound may favor different targets, such as σ-receptors or adrenergic systems .

Phenoxyethylamine Derivatives with Varied Substituents

Key Compounds :

  • Used as a building block in drug synthesis but lacks reported bioactivity.
  • Finoxetines (N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine derivatives) (): Demonstrated dose-dependent behavioral effects in zebrafish, linked to serotonin or norepinephrine modulation.
Parameter Target Compound N,N-Dimethyl-2-phenoxyethanamine Gravitole
Phenoxy Substituents 2,3,6-trimethyl None 2-methoxy, 6-allyl
Amine Substituents N-methyl N,N-dimethyl N,N-diethyl
Reported Bioactivity None None Anticonvulsant (inferred)

Microwave-Synthesized Analogs

Key Compound : N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine ():

  • Synthesis : Prepared via microwave-assisted aza-Michael addition, achieving higher efficiency (70–80% yield) compared to traditional methods.
  • Structural Features : Anthracene and sulfonyl groups introduce rigidity and polarity (dipole moment: 5.23 Debye).
  • Molecular Packing : Dominated by O···H (16.8%) and H···H (48.6%) interactions, influencing crystallinity .

Comparison : The target compound lacks the sulfonyl and anthracene moieties, which are critical for the crystallographic properties and synthetic scalability of the microwave-synthesized analog .

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